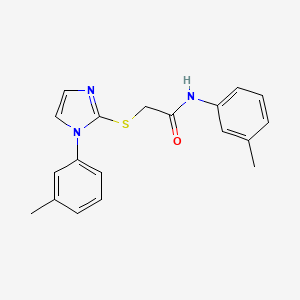

![molecular formula C20H13FN4O3S B2899854 N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895020-00-5](/img/structure/B2899854.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide”, also known as FBT-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of biomedicine. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

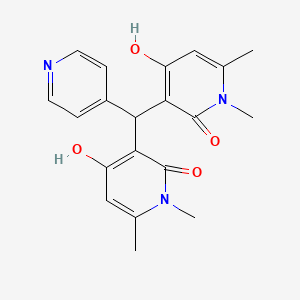

Molecular Structure Analysis

The molecular formula of “N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide” is C20H14FN3OS, and its molecular weight is 363.41. The structure of thiazole, a component of this compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide” are not available in the retrieved resources.Scientific Research Applications

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent . The presence of the benzothiazole and pyridinylmethyl groups may contribute to its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Research in this area is crucial, as tuberculosis remains a leading cause of death worldwide, and the emergence of drug-resistant strains makes the discovery of new drugs a priority.

Drug Discovery

The unique structural features of this compound make it a candidate for drug discovery efforts, particularly in the design of small molecule inhibitors that can interact with specific biological targets. Its potential applications in drug discovery span a range of diseases, including infectious diseases, cancer, and neurological disorders.

Material Synthesis

In the field of material science , this compound’s properties could be harnessed for the synthesis of novel materials. Its molecular structure could contribute to the development of organic semiconductors, photovoltaic materials, or other advanced materials with specific electronic or optical properties.

Biomedical Research

Known as FBT-1, this compound has garnered attention for its applications in biomedicine . It could be used in the development of diagnostic agents, therapeutic compounds, or as a molecular probe to study biological processes at the cellular level.

Anti-Inflammatory Properties

Thiazole derivatives, including this compound, have shown significant anti-inflammatory properties . They can be used to develop new medications that treat inflammation-related conditions such as arthritis, asthma, and cardiovascular diseases .

Antioxidant Properties

The thiazole ring, a component of this compound, is associated with antioxidant properties . Antioxidants are vital in combating oxidative stress in the body, which is linked to aging and various chronic diseases. This compound could lead to the development of new antioxidant therapies .

Antimicrobial and Antifungal Applications

Compounds with a thiazole ring have been found to possess antimicrobial and antifungal activities . This makes them valuable in the development of new treatments for bacterial and fungal infections, which is increasingly important due to rising antibiotic resistance .

Enzyme Inhibition

This compound may act as an enzyme inhibitor , binding to active sites of enzymes such as urease. Enzyme inhibitors are used to treat a variety of conditions, including metabolic disorders, hypertension, and certain types of cancer .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) operate chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .

Result of Action

Compounds with similar structures have shown significant anti-inflammatory and analgesic activities .

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-14-7-8-16-18(10-14)29-20(23-16)24(12-13-4-3-9-22-11-13)19(26)15-5-1-2-6-17(15)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAAENSUHBYYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)

![1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2899779.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)

![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)